molecular formula C37H67NO13 B3079029 (1S,2R,3R,6R,7S,8S,9R,10R,12R)-3-[(2R,3R)-2,3-dihydroxypentan-2-yl]-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-1-hydroxy-7-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,6,8,10,12-pentamethyl-4,13-dioxabicyclo[8.2.1]tridecan-5-one CAS No. 105900-46-7

(1S,2R,3R,6R,7S,8S,9R,10R,12R)-3-[(2R,3R)-2,3-dihydroxypentan-2-yl]-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-1-hydroxy-7-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,6,8,10,12-pentamethyl-4,13-dioxabicyclo[8.2.1]tridecan-5-one

Cat. No.: B3079029
CAS No.: 105900-46-7
M. Wt: 733.9 g/mol
InChI Key: RGOQWFALQXSTOS-BWZCJLOTSA-N
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Description

The compound “(1S,2R,3R,6R,7S,8S,9R,10R,12R)-3-[(2R,3R)-2,3-dihydroxypentan-2-yl]-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-1-hydroxy-7-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,6,8,10,12-pentamethyl-4,13-dioxabicyclo[8.2.1]tridecan-5-one” is a complex organic molecule characterized by multiple chiral centers and functional groups. This compound is notable for its intricate structure, which includes hydroxyl, methoxy, and dimethylamino groups, as well as several cyclic ethers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of cyclic ethers and the introduction of various functional groups. Typical synthetic routes may include:

    Formation of Cyclic Ethers: Using intramolecular cyclization reactions.

    Introduction of Hydroxyl Groups: Through oxidation reactions.

    Dimethylamino Group Addition: Via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of such complex molecules often involves:

    Multi-step Synthesis: Combining several synthetic steps in a controlled environment.

    Purification: Using techniques like chromatography to isolate the desired product.

    Quality Control: Ensuring the purity and consistency of the compound through rigorous testing.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Including halides and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: Potential use in drug development due to its bioactive functional groups.

    Industry: As a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pathways involved may include:

    Binding to Enzymes: Inhibiting or activating enzymatic activity.

    Receptor Interaction: Modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • (1S,2R,3R,6R,7S,8S,9R,10R,12R)-3-[(2R,3R)-2,3-dihydroxypentan-2-yl]-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-1-hydroxy-7-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,6,8,10,12-pentamethyl-4,13-dioxabicyclo[8.2.1]tridecan-5-one
  • This compound

Uniqueness

This compound’s uniqueness lies in its specific arrangement of functional groups and chiral centers, which may confer unique biological activities and chemical reactivity.

Properties

CAS No.

105900-46-7

Molecular Formula

C37H67NO13

Molecular Weight

733.9 g/mol

IUPAC Name

(2R,3R,6R,7S,8S,9R,10R,12R)-3-[(2R,3R)-2,3-dihydroxypentan-2-yl]-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-1-hydroxy-7-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,6,8,10,12-pentamethyl-4,13-dioxabicyclo[8.2.1]tridecan-5-one

InChI

InChI=1S/C37H67NO13/c1-14-25(39)36(10,43)31-22(6)37(44)18(2)16-35(9,51-37)30(50-33-27(40)24(38(11)12)15-19(3)46-33)20(4)28(21(5)32(42)49-31)48-26-17-34(8,45-13)29(41)23(7)47-26/h18-31,33,39-41,43-44H,14-17H2,1-13H3/t18-,19-,20+,21-,22-,23+,24+,25-,26+,27-,28+,29+,30-,31-,33+,34-,35-,36-,37?/m1/s1

InChI Key

RGOQWFALQXSTOS-BWZCJLOTSA-N

SMILES

CCC(C(C)(C1C(C2(C(CC(O2)(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)C)C)O)C)O)O

Isomeric SMILES

CC[C@H]([C@](C)([C@H]1[C@H](C2([C@@H](C[C@@](O2)([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C)O)C)C)O)C)O)O

Canonical SMILES

CCC(C(C)(C1C(C2(C(CC(O2)(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)C)C)O)C)O)O

Origin of Product

United States

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